molecular formula C21H18Cl3N3OS B2473394 2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(3,5-dichlorophenyl)acetamide CAS No. 899906-22-0

2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(3,5-dichlorophenyl)acetamide

Cat. No. B2473394
CAS RN: 899906-22-0
M. Wt: 466.81
InChI Key: QHSAAEWIYQPOOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(3,5-dichlorophenyl)acetamide is a useful research compound. Its molecular formula is C21H18Cl3N3OS and its molecular weight is 466.81. The purity is usually 95%.
BenchChem offers high-quality 2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(3,5-dichlorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(3,5-dichlorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

The thiazolidinone ring system, present in our compound, has been associated with antimicrobial properties . Researchers have investigated its potential as an antimicrobial agent against bacteria, fungi, and other pathogens. Further studies could explore its efficacy against specific strains and mechanisms of action.

Anticancer Potential

Thiazolidinone derivatives have shown promise as anticancer agents . Our compound’s unique structure may contribute to its cytotoxic effects on cancer cells. Investigating its impact on different cancer types and understanding its mode of action could lead to novel therapeutic strategies.

Anti-Inflammatory Properties

The thiazolidinone scaffold has been linked to anti-inflammatory activity . Researchers could explore our compound’s ability to modulate inflammatory pathways, potentially providing insights into treating inflammatory diseases.

Antiviral Applications

Given the diverse biological activities associated with thiazolidinones, it’s worth investigating our compound’s antiviral potential . Viral infections remain a global health concern, and novel antiviral agents are urgently needed.

Antidiabetic Effects

Thiazolidinones have been studied for their antidiabetic properties . Our compound’s structure suggests it might interact with relevant pathways involved in glucose metabolism. Investigating its effects on insulin sensitivity and glucose regulation could be valuable.

Anticonvulsant Activity

Some thiazolidinone derivatives exhibit anticonvulsant properties . Researchers could explore whether our compound has similar effects, potentially contributing to the treatment of epilepsy and related disorders.

Antioxidant Potential

The thiazolidinone ring system has been associated with antioxidant activity . Investigating our compound’s ability to scavenge free radicals and protect against oxidative stress could be relevant for various health conditions.

Other Biological Activities

Beyond the mentioned applications, our compound’s unique structure may offer additional biological activities. Researchers could explore its interactions with specific receptors, enzymes, or cellular pathways.

properties

IUPAC Name

2-[[2-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl3N3OS/c22-14-5-3-13(4-6-14)19-20(27-21(26-19)7-1-2-8-21)29-12-18(28)25-17-10-15(23)9-16(24)11-17/h3-6,9-11H,1-2,7-8,12H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHSAAEWIYQPOOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)N=C(C(=N2)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(3,5-dichlorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.